Purotoxin 1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

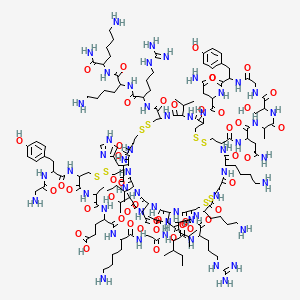

Purotoxin-1 (PT-1) is a peptide originally isolated from the Central Asian spider Geolycosa sp. Purotoxin-1 was shown to inhibit selectively P2X3 receptor channels at a 100 nM concentration. Studies were carried-out on cultured rat DRG neurons. Patch-clamp experiments did not show any inhibitory effect of PT-1 on voltage-gated channels (potentials range tested from -100 to 20 mV), neither on TRPV1 (after activation with 500 nM capsaicin). The selectivity of Purotoxin-1 for P2X3 was highlighted by activating this receptor with 10 µM ATP and 100 µM α, β Methylene-ATP. Indeed, unlike P2X3, P2X2 and heterodimer P2X2/3 are known to be not sensitive to such concentrations. Moreover, P2X3, P2X2, and P2X2/3 are the only known ATP-sensitive receptors expressed in plasma membranes of DRG neurons. So, the observed effect seems to be well related to a selective inhibition of P2X3. P2X3-mediated current was fully inhibited with 100 nM Purotoxin-1, making it the most potent and selective ligand for P2X3.

科学的研究の応用

Biotechnological Production

Purotoxin-1 (PT1), a peptide isolated from the venom of the Central Asian spider Geolycosa sp., has shown potential as an effective analgesic drug, targeting the purinergic P2X3 receptor. This receptor is significant in controlling pain states. A biotechnological method for producing recombinant purotoxin-1 has been developed, using genetically engineered constructions for expression in E. coli. This method has paved the way for the production of PT1 for preclinical trials, highlighting its potential as a novel analgesic agent (Esipov et al., 2018).

Modulation of P2X3 Receptors

Purotoxin-1 is the first natural molecule identified to exert a selective inhibitory action on P2X3 receptors, which are expressed in mammalian sensory neurons and play a critical role in pain perception. This peptide significantly slows down the desensitization of these receptors. Demonstrating potent antinociceptive properties in animal models of inflammatory pain, PT1 could be a unique tool for studying P2X3 receptors, which are key in the peripheral nociception system (Grishin et al., 2009).

Selectivity and Efficacy

Further studies on purotoxin 1 have reinforced its high selectivity and efficacy as a blocker of P2X3 receptors. It was found to have no effect on other ion channels in sensory neurons, including voltage-operated sodium, potassium, calcium channels, and capsaicin-sensitive receptor-channel complexes (TRPV1). This specificity makes PT1 an exceptional agent for advancing our understanding of P2X3 receptors (Savchenko et al., 2011).

特性

分子式 |

C155H248N50O48S8 |

|---|---|

IUPAC名 |

3-[75-[[2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4,66,92-tris(4-aminobutyl)-34-[[1-[[6-amino-1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]-10,25-bis(2-amino-2-oxoethyl)-45,60-di(butan-2-yl)-57-(3-carbamimidamidopropyl)-48,51-bis(carboxymethyl)-83-(1-hydroxyethyl)-16-(hydroxymethyl)-22-[(4-hydroxyphenyl)methyl]-42-(1H-imidazol-4-ylmethyl)-13,72-dimethyl-89-(2-methylpropyl)-a,2,5,8,11,14,17,20,23,26,29,32,41,44,47,50,53,56,59,62,65,68,71,74,81,84,87,90,93-nonacosaoxo-31-propan-2-yl-2a,3a,36,37,77,78,96,97-octathia-3,6,9,12,15,18,21,24,27,30,33,40,43,46,49,52,55,58,61,64,67,70,73,82,85,88,91,94,99-nonacosazatetracyclo[52.40.4.47,28.239,80]tetrahectan-69-yl]propanoic acid |

InChI |

InChI=1S/C155H249N51O47S8/c1-12-75(7)120-152(252)188-91(32-25-49-171-155(167)168)132(232)197-105-67-256-255-65-103-143(243)186-89(30-18-23-47-160)131(231)196-104-66-257-260-70-108(200-139(239)98(55-111(163)212)189-136(236)95(52-81-35-39-84(210)40-36-81)180-113(214)60-173-127(227)101(63-207)194-125(225)78(10)176-134(234)97(54-110(162)211)190-145(104)245)148(248)204-119(74(5)6)151(251)202-107(144(244)187-90(31-24-48-170-154(165)166)129(229)184-87(28-16-21-45-158)128(228)181-85(123(164)223)26-14-19-43-156)69-259-258-68-106(199-138(238)96(53-82-59-169-72-175-82)193-153(253)121(76(8)13-2)205-141(241)100(57-118(221)222)191-140(240)99(56-117(219)220)192-146(105)246)147(247)201-109(149(249)206-122(79(11)208)150(250)174-61-114(215)179-93(50-73(3)4)135(235)185-88(130(230)195-103)29-17-22-46-159)71-261-254-64-102(198-137(237)94(178-112(213)58-161)51-80-33-37-83(209)38-34-80)142(242)177-77(9)124(224)182-92(41-42-116(217)218)133(233)183-86(27-15-20-44-157)126(226)172-62-115(216)203-120/h33-40,59,72-79,85-109,119-122,207-210H,12-32,41-58,60-71,156-161H2,1-11H3,(H2,162,211)(H2,163,212)(H2,164,223)(H,169,175)(H,172,226)(H,173,227)(H,174,250)(H,176,234)(H,177,242)(H,178,213)(H,179,215)(H,180,214)(H,181,228)(H,182,224)(H,183,233)(H,184,229)(H,185,235)(H,186,243)(H,187,244)(H,188,252)(H,189,236)(H,190,245)(H,191,240)(H,192,246)(H,193,253)(H,194,225)(H,195,230)(H,196,231)(H,197,232)(H,198,237)(H,199,238)(H,200,239)(H,201,247)(H,202,251)(H,203,216)(H,204,248)(H,205,241)(H,206,249)(H,217,218)(H,219,220)(H,221,222)(H4,165,166,170)(H4,167,168,171) |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCC(=O)O)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CN)C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N3)CCCCN)CC(C)C)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(=O)O)CC(=O)O)C(C)CC)CC6=CNC=N6)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)C(C)C)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CC(=O)N)C)CO)CC7=CC=C(C=C7)O)CC(=O)N)CCCCN)CCCNC(=N)N |

外観 |

White lyophilized solidPurity rate: > 97 %AA sequence: Gly-Tyr-Cys3-Ala-Glu-Lys-Gly-Ile-Arg-Cys10-Asp-Asp-Ile-His-Cys15-Cys16-Thr-Gly-Leu-Lys-Cys21-Lys-Cys23-Asn-Ala-Ser-Gly-Tyr-Asn-Cys30-Val-Cys32-Arg-Lys-Lys-NH2Length (aa): 35 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR,7aR)-Octahydro-1-methyl-1H-pyrrolo[3,4-b]pyridine Hydrochloride](/img/no-structure.png)